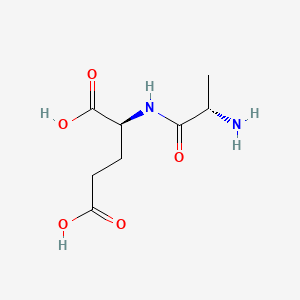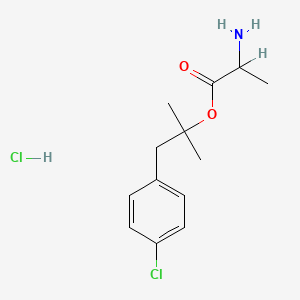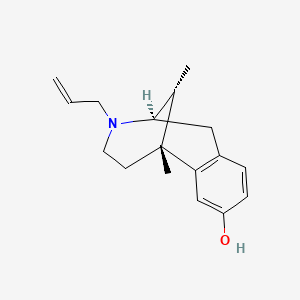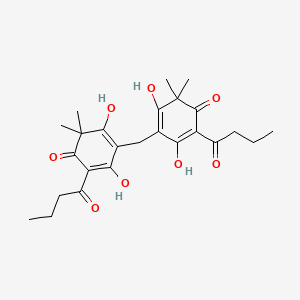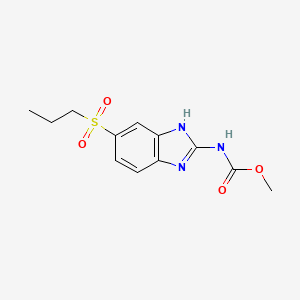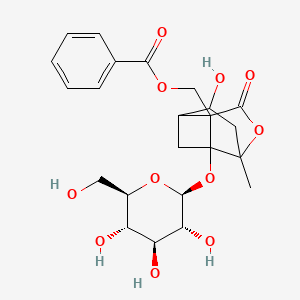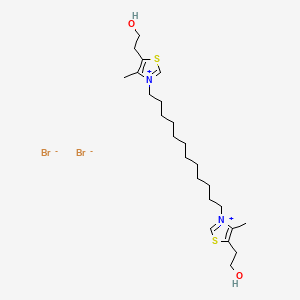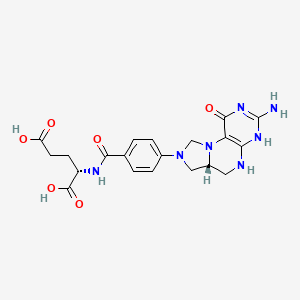
(6R)-5,10-Methylenetetrahydrofolate
Overview
Description
- It serves as the key active metabolite of widely used folate-based drugs such as leucovorin and levoleucovorin .
Modufolin®: (chemical name: [6R]-5,10-methylenetetrahydrofolate) is a novel folate-based compound developed to enhance the efficacy and reduce the side effects of antimetabolites used in cancer treatment.
Mechanism of Action
Target of Action
Arfolitixorin’s primary target is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis and repair, making it a key target in cancer treatment .
Mode of Action
Upon administration, arfolitixorin directly forms an inhibitory ternary complex with TS and the 5-FU metabolite 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), instead of deoxyuridine monophosphate (dUMP), resulting in an inhibition of TS .
Biochemical Pathways
The primary biochemical pathway affected by arfolitixorin is the folate pathway . Arfolitixorin, being an immediately active form of folate, can directly interact with TS, thereby disrupting DNA synthesis and repair .
Result of Action
Arfolitixorin’s action results in the inhibition of DNA synthesis, leading to an inhibition of cellular proliferation and induction of tumor cell death . .
Action Environment
The efficacy of arfolitixorin may be influenced by genetic factors. For example, low expression of folate-activating genes due to insufficient levels of cofactor may impair the response to 5-FU/leucovorin . Additionally, BRAF mutations and MTHFD2 expression were both associated with a lower progression-free survival with arfolitixorin .
Biochemical Analysis
Biochemical Properties
Arfolitixorin is involved in several biochemical reactions, primarily as a cofactor for the enzyme thymidylate synthase. This enzyme is essential for the synthesis of deoxythymidine monophosphate (dTMP), a building block of DNA. Arfolitixorin stabilizes the ternary complex formed between thymidylate synthase, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), and itself, thereby inhibiting DNA synthesis and leading to cell death . Additionally, arfolitixorin interacts with other enzymes and proteins involved in folate metabolism, enhancing the cytotoxic effects of chemotherapeutic agents like 5-fluorouracil .
Cellular Effects
Arfolitixorin exerts significant effects on various cell types and cellular processes. In cancer cells, it enhances the cytotoxicity of 5-fluorouracil by inhibiting DNA synthesis, leading to increased cell death . This compound also influences cell signaling pathways and gene expression, particularly those involved in cell proliferation and apoptosis. By stabilizing the thymidylate synthase complex, arfolitixorin disrupts the normal cellular metabolism, leading to reduced tumor growth and improved treatment outcomes .
Molecular Mechanism
The molecular mechanism of arfolitixorin involves its role as a cofactor for thymidylate synthase. Upon administration, arfolitixorin binds to thymidylate synthase and stabilizes the enzyme-substrate complex, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP . This inhibition leads to a depletion of thymidine triphosphate (TTP), a necessary constituent of DNA, thereby inhibiting DNA synthesis and inducing tumor cell death . Additionally, arfolitixorin enhances the binding of FdUMP to thymidylate synthase, further potentiating its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arfolitixorin have been observed to change over time. Studies have shown that arfolitixorin remains stable and retains its efficacy over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, indicate that prolonged exposure to arfolitixorin can lead to sustained inhibition of DNA synthesis and continued tumor cell death . The stability and degradation of arfolitixorin are critical factors in its effectiveness as a chemotherapeutic agent.
Dosage Effects in Animal Models
The effects of arfolitixorin vary with different dosages in animal models. Studies have demonstrated a clear dose-response relationship, with higher doses of arfolitixorin leading to increased cytotoxic effects and improved treatment outcomes . At high doses, arfolitixorin can also exhibit toxic or adverse effects, including gastrointestinal toxicity and myelosuppression . These findings highlight the importance of optimizing the dosage regimen to balance efficacy and safety.
Metabolic Pathways
Arfolitixorin is involved in several metabolic pathways, primarily those related to folate metabolism. It acts as a cofactor for enzymes like thymidylate synthase and methylenetetrahydrofolate reductase, which are crucial for DNA synthesis and repair . By enhancing the activity of these enzymes, arfolitixorin increases the metabolic flux through folate-dependent pathways, leading to improved treatment outcomes . Additionally, arfolitixorin influences the levels of various metabolites, including dTMP and TTP, which are essential for DNA synthesis .
Transport and Distribution
Within cells and tissues, arfolitixorin is transported and distributed through specific transporters and binding proteins. It is taken up by cells via folate receptors and reduced folate carriers, which facilitate its entry into the cytoplasm . Once inside the cell, arfolitixorin is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA synthesis . The localization and accumulation of arfolitixorin within cells are critical factors in its efficacy as a chemotherapeutic agent.
Subcellular Localization
Arfolitixorin is primarily localized in the cytoplasm and nucleus of cells, where it interacts with enzymes involved in DNA synthesis and repair . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity and function of arfolitixorin are closely linked to its localization within the cell, as it needs to be in proximity to thymidylate synthase and other folate-dependent enzymes to exert its effects .
Preparation Methods
- The synthetic route for Modufolin® involves the conversion of 5,10-methylenetetrahydrofolate to its [6R]-stereoisomer.
- Industrial production methods typically include chemical synthesis or enzymatic processes.
Chemical Reactions Analysis
- Modufolin® undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions depend on the specific transformation.
- Major products formed include derivatives of [6R]-5,10-methylenetetrahydrofolate.
Scientific Research Applications
Chemistry: Modufolin® is investigated for its role in optimizing rescue treatments after high-dose methotrexate (HDMTX) therapy.
Biology: Its impact on cellular folate metabolism and DNA synthesis is studied.
Industry: Potential applications in pharmaceuticals and personalized medicine.
Comparison with Similar Compounds
- Modufolin® stands out due to its unique structure and improved safety profile.
- Similar compounds include leucovorin, levoleucovorin, and other folate derivatives.
Properties
IUPAC Name |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUQALWYRSVHF-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185584 | |
| Record name | Methylenetetrahydrofolic acid, L-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31690-11-6 | |
| Record name | 5,10-Methylene-(6R)-tetrahydrofolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31690-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arfolitixorin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modufolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylenetetrahydrofolic acid, L-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARFOLITIXORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8R4A37V9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)
